molecular formula C11H11NaO2 B1379872 Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate CAS No. 1258828-09-9

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

Cat. No. B1379872
CAS RN: 1258828-09-9
M. Wt: 198.19 g/mol
InChI Key: IHGSSKHCSNLMCG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate, also known as sodium ethylphenyl-3-oxoprop-1-en-1-olate, is an organic compound with a molecular formula of C9H11NO3. This compound is a salt of the enolate anion of ethylphenylacetaldehyde, an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. The enolate anion of ethylphenylacetaldehyde is also known as ethylphenylacetaldehyde enolate, and is a key intermediate in the synthesis of numerous compounds. This compound has been widely studied and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthetic Applications and Heterocyclic Compound Formation

  • Sodium enolates serve as precursors for synthesizing novel derivatives of various fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo-[l,2-a]pyrimidines. These compounds have significant applications in pharmaceuticals and agrochemicals due to their bioactive properties (Mostafa & Nada, 2015).
  • Another study utilized sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate for the synthesis of pyrazolo[1,5-a]pyrimidines and other pyrimidine derivatives, showcasing the utility of sodium enolates in creating compounds with potential as medicinal agents (Abdelhamid & Gomha, 2013).

Material Science and Polymerization Catalysts

  • In material science, sodium enolates have been explored as initiators for the homopolymerization of ethylene, leading to the production of high molecular weight polyethylene. This application demonstrates the role of sodium enolates in polymer chemistry, contributing to advancements in materials with improved mechanical properties (Chen et al., 2007).

Luminescence and Optical Properties

  • The luminescence properties of structures built from 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate and alkaline metals (Na, K, Rb) have been studied, indicating the influence of sodium enolates on the optical properties of materials. These findings have implications for the development of novel luminescent materials and optoelectronic devices (Tafeenko et al., 2009).

properties

IUPAC Name

sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2.Na/c1-2-9-3-5-10(6-4-9)11(13)7-8-12;/h3-8,12H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSSKHCSNLMCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Reactant of Route 2
Reactant of Route 2
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Reactant of Route 3
Reactant of Route 3
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Reactant of Route 4
Reactant of Route 4
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Reactant of Route 5
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Reactant of Route 6
Reactant of Route 6
Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.